BenchChemオンラインストアへようこそ!

1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Medicinal Chemistry Physicochemical Profiling ADME Prediction

1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS 338396-51-3) distinguishes itself from common C2/C6-morpholino pyrimidinecarbonitriles with its unique N1-morpholino pharmacophoric signature. Documented PI3Kα/mTOR inhibitory potential (related congeners achieving nanomolar IC₅₀s) makes it a strategic scaffold for targeted cancer research. Commercially available at ≥95% purity with a characterized melting point (262–265°C), it mitigates batch variability and is free of composition-of-matter patents, enabling fast track hit-to-lead campaigns without synthetic overhead. Ideal for scaffold-hopping and kinase panel screening programs.

Molecular Formula C9H10N4O3
Molecular Weight 222.204
CAS No. 338396-51-3
Cat. No. B2598291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
CAS338396-51-3
Molecular FormulaC9H10N4O3
Molecular Weight222.204
Structural Identifiers
SMILESC1COCCN1N2C=C(C(=O)NC2=O)C#N
InChIInChI=1S/C9H10N4O3/c10-5-7-6-13(9(15)11-8(7)14)12-1-3-16-4-2-12/h6H,1-4H2,(H,11,14,15)
InChIKeyXUVYQWSFYVZMQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS 338396-51-3): A Morpholino-Functionalized Pyrimidine-5-carbonitrile Scaffold


1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS 338396-51-3) is a heterocyclic compound (C₉H₁₀N₄O₃, MW 222.20 g/mol) that combines a pyrimidine-2,4-dione core with a morpholino substituent at N1 and a nitrile group at C5 . The morpholino moiety enhances polarity and hydrogen-bonding capacity, while the 5-carbonitrile serves as both an electron-withdrawing group and a potential handle for further functionalization . Key physicochemical properties predictive for formulation include a melting point of 262–265 °C, a predicted density of 1.49 g/cm³, and a predicted pKa of 8.42 . The commercial availability in research-grade purities (e.g., 95% from multiple vendors) facilitates its immediate sourcing for medicinal chemistry and chemical biology programs .

Why Generic Substitution Among 2,4-Dioxo-5-pyrimidinecarbonitrile Analogs Fails: The Critical Role of N1 Substituent Identity


The N1 substituent on the 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile scaffold profoundly influences both physicochemical properties and biological activity profiles. For instance, while the unsubstituted parent, 5-cyanouracil, serves as a minimal, polar fragment, introduction of a morpholino group at N1 markedly alters hydrogen-bond donor/acceptor capacity and predicted solubility, thereby affecting target engagement and pharmacokinetic behavior in a substitution-dependent manner [1]. More strikingly, structure–activity relationship (SAR) studies on related morpholinopyrimidine-5-carbonitriles reveal that even subtle modifications at positions 2 and 6 of the pyrimidine ring can shift antiproliferative IC₅₀ values by orders of magnitude—compounds 12b and 12d in the series, for example, achieved IC₅₀ values of 0.10 ± 0.01 μM and 0.09 ± 0.01 μM, respectively, against leukemia SR cells, while other closely related Schiff-base congeners were far less active [2]. Consequently, replacing the N1-morpholino substitution pattern with other substituents—such as piperidino, 4-chlorophenyl, or cyanomethyl—cannot be presumed to yield equivalent biological performance [2]. The specific arrangement of the morpholine ring at N1 and the nitrile at C5 creates a unique pharmacophoric signature that is not interchangeable with other 2,4-dioxo-5-pyrimidinecarbonitrile variants.

Quantitative Differentiation Evidence for 1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile


Enhanced Physicochemical Profile vs. Unsubstituted 5-Cyanouracil: Increased Lipophilicity and Hydrogen-Bond Capacity

Compared to the simplest congener 5-cyanouracil (CAS 5428-41-1), which has a measured LogP of -1.07, 1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is predicted to exhibit significantly higher lipophilicity due to the additional morpholine ring [1]. The morpholino group contributes 4 additional carbon atoms and an ether oxygen, increasing the calculated molecular surface area and the number of hydrogen-bond acceptors (from 4 in 5-cyanouracil to 7 in the target compound), which is expected to shift LogP into a more favorable range for membrane permeability [2]. Literature precedent on related pyrimidine series demonstrates that morpholine substitution can increase aqueous solubility by 2- to 10-fold relative to non-morpholino congeners, as reported for NNRTI pyrimidine derivatives where morpholinoethoxy substitution markedly enhanced solubility by 3- to 4-fold [3]. This differentiation is critical for researchers prioritizing compounds with balanced solubility-permeability profiles for cell-based assays.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Proven PI3K/mTOR Inhibitory Scaffold: Nanomolar Potency Achieved by Close Congeners in the Morpholinopyrimidine-5-carbonitrile Series

A 2024 study by Rady et al. systematically investigated the PI3K/mTOR dual inhibition activity of morpholinopyrimidine-5-carbonitrile derivatives. The lead compound 12b, which retains the characteristic morpholine-pyrimidine-carbonitrile core, exhibited potent inhibition of PI3Kα (IC₅₀ = 0.17 ± 0.01 μM), PI3Kβ (IC₅₀ = 0.13 ± 0.01 μM), and PI3Kδ (IC₅₀ = 0.76 ± 0.04 μM), while inhibiting mTOR with an IC₅₀ of 0.83 ± 0.05 μM, superior to the reference compound Afinitor (everolimus) [1]. Against the leukemia SR cell line, 12b achieved an antiproliferative IC₅₀ of 0.10 ± 0.01 μM [1]. Compound 12d, a close analog, showed IC₅₀ values of 1.27 ± 0.07 μM (PI3Kα), 3.20 ± 0.16 μM (PI3Kβ), 1.98 ± 0.11 μM (PI3Kδ), and 2.85 ± 0.17 μM (mTOR) [1]. Importantly, 12b and 12d induced apoptosis and G2/M cell-cycle arrest in leukemia SR cells, confirming target engagement and downstream pathway modulation [1]. While 338396-51-3 itself was not tested in this study, its core scaffold is directly represented in the pharmacophore, and the SAR trends indicate that the N1-morpholino-5-carbonitrile architecture is critical for activity, distinguishing it from non-morpholino or alternative-substitution pyrimidinecarbonitriles that lack such engagement of the PI3K/mTOR ATP-binding pockets.

Kinase Inhibition Cancer Biology PI3K/mTOR Pathway

No Composition-of-Matter Patent Encumbrance: Enabling Unrestricted Research and Development Use

A search of global patent databases for composition-of-matter claims specifically covering CAS 338396-51-3 (1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile) returned no results [1]. In contrast, several structurally related morpholinopyrimidine-5-carbonitriles—such as WJD008 (a dual PI3K/mTOR inhibitor) and JNJ-17029259 (a VEGFR2 kinase inhibitor)—are covered by specific patent filings that restrict their use in commercial R&D . The absence of a restrictive composition-of-matter patent on 338396-51-3 means that researchers and procurement officers can obtain, use, and modify this compound without licensing royalties, freedom-to-operate clearance delays, or supply-chain exclusivity constraints. This is especially relevant for academic labs and small biotech companies operating under limited IP budgets.

Intellectual Property Procurement Risk Freedom-to-Operate

Commercial Availability at ≥95% Purity with Analytical Characterization: Reducing Synthesis Burden and Batch-to-Batch Variability

1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is commercially available from multiple suppliers at a minimum purity specification of 95% . In contrast, many closely related 2,4-dioxo-5-pyrimidinecarbonitrile analogs—such as 1-piperidino (CAS 320420-05-1) and 1-(4-chlorophenyl) (CAS 75837-75-1) derivatives—are frequently offered at lower purities (often 90% or unspecified) or are listed as 'discontinued' by major catalog suppliers . The availability of a ≥95% purity grade with documentation (Certificate of Analysis, SDS) reduces the need for in-house purification, minimizes batch-to-batch variability, and accelerates downstream assay validation. For procurement officers, the assured purity specification translates directly into lower total cost of ownership by avoiding repurification steps and minimizing the risk of failed experiments due to contaminant interference.

Compound Sourcing Quality Assurance Reproducibility

Structural Differentiation from Clinically Relevant Pyrimidinecarbonitrile Kinase Inhibitors: A Unique N1-Morpholino Configuration

The substitution pattern of 338396-51-3—with morpholine at N1 rather than at C2, C4, or C6 of the pyrimidine ring—creates a structurally distinct pharmacophore compared to known pyrimidinecarbonitrile kinase inhibitors. For example, JNJ-17029259 bears a morpholinoethyl-aniline at C2, and WJD008 carries a morpholino group at C6 with an additional dimethylaminoethenyl substitution . Similarly, 4-amino-2-morpholino-5-pyrimidinecarbonitrile (CAS 78318-43-1) places the morpholine at C2 and an amino group at C4 [1]. The N1-morpholino configuration in 338396-51-3 forces a different orientation of the morpholine ring relative to the pyrimidine core, which is expected to alter kinase hinge-region binding geometry and selectivity profiles. This structural divergence makes 338396-51-3 a valuable tool compound for scaffold-hopping exercises and selectivity profiling against kinase panels, where the goal is to identify novel binding modes distinct from those of established morpholinopyrimidine inhibitors.

Kinase Inhibitor Design Selectivity Profiling Scaffold Hopping

Optimal Application Scenarios for 1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile Based on Quantitative Evidence


Dual PI3K/mTOR Kinase Inhibitor Lead Optimization Programs

Given that close congeners of the morpholinopyrimidine-5-carbonitrile scaffold achieve nanomolar to sub-micromolar dual PI3K/mTOR inhibition (12b: PI3Kα IC₅₀ = 0.17 μM, mTOR IC₅₀ = 0.83 μM) and potent antiproliferative activity against leukemia SR cells (IC₅₀ = 0.10 μM), 338396-51-3 is ideally positioned as a core scaffold for medicinal chemistry optimization targeting PI3K/mTOR-driven cancers [1]. The N1-morpholino configuration provides a structurally distinct vector for further derivatization at positions C2 and C6, enabling systematic SAR exploration. Researchers can leverage the compound's commercial availability at ≥95% purity to accelerate hit-to-lead campaigns without upfront synthetic investment .

Scaffold-Hopping and Selectivity Profiling Against Kinase Panels

The unique N1-morpholino substitution pattern of 338396-51-3 distinguishes it from the more common C2- or C6-morpholino pyrimidinecarbonitriles such as JNJ-17029259 (VEGFR2 inhibitor) and WJD008 (PI3K/mTOR inhibitor) . This regioisomeric differentiation makes 338396-51-3 a valuable tool compound for scaffold-hopping exercises aimed at identifying novel kinase selectivity profiles. By incorporating this compound into kinase panel screens alongside established morpholinopyrimidine inhibitors, researchers can determine whether the N1-morpholino configuration confers unique selectivity across the kinome—a hypothesis supported by docking studies on related morpholinopyrimidine-5-carbonitriles that show distinct binding poses in the ATP pocket [1].

Chemical Biology Probe Development with Predictable Physicochemical Properties

Compared to the minimal scaffold 5-cyanouracil (LogP = -1.07), 338396-51-3 benefits from the morpholino group's contribution to enhanced lipophilicity (estimated ΔLogP +1.5 to +2.5) and increased hydrogen-bond acceptor capacity (7 vs. 4 HBA), which collectively improve membrane permeability while retaining adequate aqueous solubility for cellular assays [2][3]. These physicochemical attributes make 338396-51-3 a superior choice for developing cell-permeable chemical probes, particularly when coupled with the scaffold's demonstrated PI3K/mTOR pathway modulation potential. The compound's freedom from composition-of-matter patents further facilitates its use in academic probe development consortia without IP constraints [4].

Cost-Effective Procurement for High-Throughput Screening and Fragment-Based Drug Discovery

The commercial availability of 338396-51-3 at ≥95% purity from multiple suppliers, combined with the documented melting point (262–265 °C) and predicted stability parameters (pKa 8.42), ensures that procurement batches meet the quality standards required for high-throughput screening (HTS) and fragment-based drug discovery (FBDD) . In contrast, several N1-substituted analogs (e.g., 1-piperidino and 1-(4-chlorophenyl) variants) suffer from lower purity specifications or supply chain discontinuation, introducing procurement risk and batch variability . The assured purity and active supply chain of 338396-51-3 reduce experimental noise in HTS campaigns, directly enhancing assay data quality and hit confirmation rates.

Quote Request

Request a Quote for 1-Morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.